Cas no 341966-91-4 (1-(2-Chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-1H-imidazole-2,4,5(3H)-trione)

1-(2-Chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-1H-imidazole-2,4,5(3H)-trione is a specialized heterocyclic compound featuring a unique imidazole-trione core functionalized with chloro-fluoro and methoxybenzyl substituents. Its structural complexity enables potential applications in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of biologically active molecules. The presence of electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups enhances its reactivity, allowing for selective modifications in targeted synthetic pathways. This compound exhibits stability under standard handling conditions, making it suitable for further derivatization. Its well-defined molecular architecture may contribute to studies in enzyme inhibition or ligand-receptor interactions, particularly in pharmaceutical research.
1-(2-Chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-1H-imidazole-2,4,5(3H)-trione structure
341966-91-4 structure
Product Name:1-(2-Chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-1H-imidazole-2,4,5(3H)-trione
CAS No:341966-91-4
MF:
MW:
CID:4649121
Update Time:2025-07-19

1-(2-Chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-1H-imidazole-2,4,5(3H)-trione Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-1H-imidazole-2,4,5(3H)-trione

1-(2-Chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-1H-imidazole-2,4,5(3H)-trione Pricemore >>

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Additional information on 1-(2-Chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-1H-imidazole-2,4,5(3H)-trione

Introduction to 1-(2-Chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-1H-imidazole-2,4,5(3H)-trione (CAS No. 341966-91-4)

1-(2-Chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-1H-imidazole-2,4,5(3H)-trione (CAS No. 341966-91-4) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the imidazole class, which is well-known for its diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the presence of chloro and fluoro substituents on the benzyl group and methoxy substituent on another benzyl group, contribute to its distinct chemical properties and biological interactions.

The imidazole core of this compound is a crucial pharmacophore that has been extensively studied for its role in various biological processes. Imidazole derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in 1-(2-Chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-1H-imidazole-2,4,5(3H)-trione suggests that it may interact with biological targets in a manner that could lead to novel therapeutic interventions.

In recent years, there has been a growing interest in developing new imidazole-based compounds for medicinal applications. The introduction of halogen atoms such as chloro and fluoro into the benzyl groups enhances the lipophilicity and metabolic stability of the molecule, making it more suitable for drug development. Additionally, the methoxy group on one of the benzyl moieties can influence the electronic properties of the molecule, potentially affecting its binding affinity to biological targets.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. Researchers have been exploring its efficacy in various preclinical models to assess its pharmacological activity. Preliminary studies have indicated that 1-(2-Chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-1H-imidazole-2,4,5(3H)-trione may possess inhibitory effects on certain enzymes and receptors involved in disease pathways. These findings have prompted further investigation into its mechanism of action and potential therapeutic applications.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The presence of multiple functional groups necessitates precise control over reaction conditions to avoid unwanted side products. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework of the molecule efficiently.

From a chemical perspective, 1-(2-Chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-1H-imidazole-2,4,5(3H)-trione exhibits interesting electronic and steric properties due to its substituent arrangement. The chloro and fluoro groups can participate in various intermolecular interactions, including hydrogen bonding and π-stacking interactions, which can influence the compound's solubility and bioavailability. The trione moiety further contributes to the molecule's reactivity and potential for further derivatization.

In conclusion, 1-(2-Chloro-6-fluorobenzyl)-3-(2-methoxybenzyl)-1H-imidazole-2,4,5(3H)-trione (CAS No. 341966-91-4) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it an attractive candidate for further development into a therapeutic agent. Continued investigation into its pharmacological properties and synthetic pathways will be essential in realizing its full therapeutic potential.

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